4-Heptyl-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H18N2S |
|---|---|
Molecular Weight |
198.33 g/mol |
IUPAC Name |
4-heptyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H18N2S/c1-2-3-4-5-6-7-9-8-13-10(11)12-9/h8H,2-7H2,1H3,(H2,11,12) |
InChI Key |
CUAUNZQFHWHNDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CSC(=N1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Heptyl 1,3 Thiazol 2 Amine
Established Reaction Pathways and Refinements
The traditional and most reliable methods for synthesizing 4-heptyl-1,3-thiazol-2-amine (B6254282) are rooted in well-established reaction pathways that have been refined over time for improved efficiency and product outcomes.
Hantzsch Thiazole (B1198619) Synthesis and its Contemporary Adaptations for 4-Alkyl-2-aminothiazoles
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the preparation of thiazole derivatives. synarchive.comorganic-chemistry.org This method fundamentally involves the reaction between an α-haloketone and a thioamide or thiourea (B124793). synarchive.comresearchgate.net For the synthesis of this compound, the most direct approach utilizes the Hantzsch reaction. vulcanchem.com
Contemporary adaptations of the Hantzsch synthesis focus on milder reaction conditions, the use of less hazardous reagents, and improved yields. nih.govorganic-chemistry.org These modifications are crucial for the large-scale and environmentally conscious production of 4-alkyl-2-aminothiazoles, including the heptyl-substituted variant.
The synthesis of 2-aminothiazoles via the Hantzsch method proceeds through a cyclocondensation mechanism. nih.gov The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.gov
The key steps of the mechanism are as follows:
Nucleophilic Attack: The sulfur atom of thiourea attacks the α-carbon of the α-haloketone, displacing the halide ion.
Intermediate Formation: This initial reaction forms an S-alkylated isothiourea intermediate.
Cyclization: The amino group of the intermediate then attacks the carbonyl carbon, leading to the formation of a five-membered ring.
Dehydration: The final step involves the elimination of a water molecule to yield the stable, aromatic 2-aminothiazole (B372263) ring.
This mechanism is well-supported by numerous studies and provides a clear understanding of the bond-forming events leading to the desired product. nih.gov
Optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the solvent, temperature, and the presence of a catalyst or base.
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Methanol, or aqueous mixtures | These solvents are effective at dissolving both the α-haloketone and thiourea, facilitating the reaction. nih.govnih.gov |
| Temperature | Room temperature to reflux | While some reactions proceed at room temperature, heating is often employed to increase the reaction rate and drive the reaction to completion. nih.govrsc.org |
| Catalyst/Base | Often not required, but bases like sodium bicarbonate can be used to neutralize the hydrohalic acid byproduct. | The Hantzsch synthesis can often proceed without a catalyst, but the use of a base can prevent side reactions and improve yields. clockss.org |
Recent advancements have explored solvent-free conditions and microwave irradiation to accelerate the reaction and improve its green chemistry profile. organic-chemistry.orgnih.gov For instance, carrying out the Hantzsch reaction under microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov
One-Pot Synthetic Strategies for this compound Derivatives
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. clockss.org For the synthesis of this compound derivatives, one-pot strategies typically involve the in situ generation of the α-haloketone from a corresponding ketone, followed by the Hantzsch cyclization. rsc.orgtandfonline.com
This approach avoids the isolation of the often lachrymatory and unstable α-haloketone intermediate. clockss.org Various reagents and catalytic systems have been developed to facilitate this tandem process. For example, the use of N-bromosuccinimide (NBS) for the in situ α-bromination of a ketone, followed by the addition of thiourea, is a common and effective one-pot method. tandfonline.com Other halogenating agents like iodine in the presence of an oxidant have also been successfully employed. researchgate.net
| Strategy | Reagents | Key Features |
| In situ α-bromination | Ketone, N-Bromosuccinimide (NBS), Thiourea | Avoids isolation of the α-bromoketone. tandfonline.com |
| In situ α-iodination | Ketone, Iodine, Oxidant, Thiourea | Provides an alternative to brominating agents. researchgate.net |
| Electrochemical Synthesis | Active Methylene (B1212753) Ketone, Thiourea, NH4I | An environmentally friendly approach using an electrochemical cell. nih.govbeilstein-journals.org |
These one-pot methods represent a significant step forward in the practical and scalable synthesis of this compound and its derivatives.
Novel Approaches in 2-Aminothiazole Synthesis Applicable to 4-Heptyl Substitution
The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and environmental sustainability. These novel approaches are highly applicable to the synthesis of this compound.
Catalytic Systems in Thiazole Formation (e.g., Magnetic Nanocatalysts, Organocatalysis)
Recent research has focused on the development of advanced catalytic systems to promote thiazole synthesis under milder and more sustainable conditions. researchgate.netbenthamdirect.com
Magnetic Nanocatalysts:
Magnetic nanocatalysts, typically composed of a magnetic core (e.g., Fe₃O₄) functionalized with a catalytically active species, offer several advantages. researchgate.netjsynthchem.com Their high surface area can lead to enhanced catalytic activity, and their magnetic nature allows for easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling and reducing waste. researchgate.netbenthamdirect.comjsynthchem.com These catalysts have been successfully employed in the synthesis of various thiazole derivatives, often leading to high yields and short reaction times. nanomaterchem.comtandfonline.comrsc.org The use of such catalysts in a one-pot synthesis of this compound from the corresponding ketone and thiourea presents a promising green alternative to traditional methods. rsc.org
Organocatalysis:
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. bohrium.com In the context of thiazole synthesis, organocatalysts can be used to activate the substrates and facilitate the key bond-forming steps. For instance, certain organic bases can catalyze the Hantzsch reaction by promoting the deprotonation steps and facilitating the cyclization. rsc.org Furthermore, organocatalytic approaches have been developed for the synthesis of thiazoles from non-traditional starting materials, such as the reaction of α-nitro-epoxides with thioamides. rsc.org The application of organocatalysis to the synthesis of this compound could lead to milder reaction conditions and avoid the use of potentially toxic metal catalysts. bepls.comnih.gov
| Catalytic System | Example | Advantages |
| Magnetic Nanocatalysts | Fe₃O₄-based catalysts | Easy separation and recyclability, high catalytic activity. jsynthchem.comrsc.org |
| Organocatalysis | Amine-based catalysts, such as DBU | Metal-free, mild reaction conditions, can enable novel reaction pathways. rsc.orgnih.gov |
The continuous development of these novel catalytic systems holds great promise for the future synthesis of this compound and other valuable 2-aminothiazole derivatives, paving the way for more efficient, cost-effective, and environmentally friendly manufacturing processes.
Electrochemical and Photoredox-Mediated Synthesis of Aminothiazoles
Modern synthetic chemistry has increasingly embraced electrochemical and photoredox-mediated reactions for their ability to enable unique transformations under mild conditions, often avoiding harsh reagents.
Electrochemical Synthesis
Electrosynthesis offers a powerful alternative to traditional chemical oxidation and reduction methods. A notable one-pot electrochemical strategy has been developed for the synthesis of 2-aminothiazoles from active methylene ketones and thioureas. beilstein-journals.orgnih.gov This method utilizes an undivided cell with simple graphite (B72142) plate electrodes and ammonium (B1175870) iodide (NH₄I) as a redox mediator. beilstein-journals.orgnih.gov The reaction proceeds under constant current, and crucially, avoids the need to pre-synthesize and handle lachrymatory α-halo ketones, a drawback of the classical Hantzsch condensation. beilstein-journals.org
The proposed mechanism suggests that the iodide ion is anodically oxidized to an iodonium (B1229267) ion (I⁺), which then facilitates the in situ α-iodination of the active methylene ketone. This α-iodoketone is a key intermediate that subsequently undergoes condensation with thiourea to form the thiazole ring. beilstein-journals.orgnih.gov The process is compatible with a wide array of substrates, including β-keto esters, β-keto amides, and 1,3-diketones. beilstein-journals.org
Table 1: Examples of Electrochemically Synthesized 2-Aminothiazoles
Photoredox-Mediated Synthesis
Visible-light photoredox catalysis has emerged as a transformative tool, allowing for the formation of complex molecules under exceptionally mild conditions. organic-chemistry.org This approach has been successfully applied to the synthesis of functionalized 2-aminothiazoles. For instance, a photoredox-promoted method enables the direct C-5 thiolation of the 2-aminothiazole skeleton starting from terminal alkynes. acs.orgnih.gov This is significant because the direct installation of a thio group onto an electron-rich heterocycle like aminothiazole is challenging via conventional methods. acs.orgnih.gov
In other advanced applications, a combination of photoredox and copper catalysis facilitates a domino annulation reaction between oxime esters and ammonium thiocyanate (B1210189) (NH₄SCN) to produce structurally diverse, fully substituted 2-aminothiazoles in good yields at room temperature. organic-chemistry.orgresearchgate.net These methods are valued for their operational simplicity and broad functional group tolerance. organic-chemistry.org
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org In the synthesis of aminothiazoles, this has led to the development of more sustainable and environmentally benign protocols. semanticscholar.orgtandfonline.com
Key green strategies include:
Solvent-Free Reactions: A prominent example is the Hantzsch condensation conducted without a solvent. organic-chemistry.org By heating the neat reactants (e.g., a 2-bromoacetophenone (B140003) and thiourea), the reaction can proceed to completion in seconds, yielding the product in good yield after a simple workup, thus avoiding the use of toxic solvents and simplifying purification. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique for accelerating organic reactions. asianpubs.org For the synthesis of 2-aminothiazoles, microwave-assisted methods offer significantly shorter reaction times and often provide higher yields and purity compared to conventional heating methods. tandfonline.comresearchgate.net
Use of Reusable Catalysts: The development of heterogeneous catalysts that can be easily recovered and reused is a core tenet of green chemistry. A rapid and efficient synthesis of 4-substituted 2-aminothiazoles has been developed using copper silicate (B1173343) as a heterogeneous and reusable catalyst in ethanol, an environmentally benign solvent. nanobioletters.com
One-Pot and Multicomponent Reactions: One-pot syntheses that combine multiple reaction steps without isolating intermediates improve efficiency, save time, and reduce waste. semanticscholar.org Many modern electrochemical and photoredox methods are designed as one-pot procedures. beilstein-journals.orgorganic-chemistry.org Similarly, three-component reactions involving, for example, aromatic ketones, sulfur, and cyanamide, can form the aminothiazole core in a single, catalyst-free step, maximizing atom economy. tandfonline.com
Table 2: Comparison of Conventional vs. Green Synthesis of 2-Aminothiazoles
Regioselective Synthesis Strategies for 4-Substituted Thiazoles
For compounds like this compound, controlling the placement of the heptyl group at the C4 position is critical. Regioselectivity—the ability to control which of several possible positions a substituent will occupy—is a significant challenge in heterocycle synthesis. Conventional methods like the Hantzsch synthesis between an α-haloketone and a thioamide inherently produce a 2,4-disubstituted thiazole. rsc.org However, more advanced strategies offer greater control and access to different substitution patterns.
Catalyst-Controlled Regioselectivity: A highly selective method for constructing 4-substituted 2-aminothiazoles has been developed using vinyl azides and potassium thiocyanate as starting materials. acs.org The regiochemical outcome of the reaction is switched by the choice of catalyst. When palladium(II) acetate (B1210297) is used, the reaction selectively yields the 4-substituted 2-aminothiazole. In contrast, using iron(III) bromide as a promoter leads to a 4-substituted 5-thiocyano-2-aminothiazole. acs.org This dual-mode catalysis provides a powerful tool for selectively creating different thiazole products from the same set of precursors.
Substrate and Reagent-Controlled Regioselectivity: The structure of the starting materials and reagents can also direct the regiochemical outcome. In one approach, the base-promoted cyclization of dithioates with active methylene isocyanides can be tuned to produce either 2,5- or 4,5-disubstituted thiazoles. rsc.org Another facile strategy involves a cascade reaction of chromone (B188151) derivatives with thioamides, which proceeds via a Michael addition/intramolecular cyclization process to give substituted thiazoles with excellent yields and, in some cases, reversed regioselectivity compared to standard methods. rsc.org These methods highlight how careful selection of substrates and reaction conditions can overcome the inherent regiochemical biases of classical cyclization reactions. rsc.orgrsc.org
Table 3: Regioselective Synthesis Outcomes
Mechanistic Organic Chemistry and Reactivity of 4 Heptyl 1,3 Thiazol 2 Amine
Electronic Structure and Tautomerism of 2-Aminothiazoles
The 2-aminothiazole (B372263) scaffold is characterized by a complex electronic structure and can exist in a tautomeric equilibrium between the amino and imino forms. researchgate.netconicet.gov.ar The amino form possesses an exocyclic amino group, rendering the molecule as a heterocyclic aromatic amine. researchgate.net In contrast, the imino tautomer features an endocyclic double bond to the nitrogen, forming a thiazoline (B8809763) ring. psu.edu This prototropic tautomerism is a critical aspect of its chemistry, as the predominant form dictates the molecule's reactivity and interaction with other chemical species. researchgate.netpsu.edu Experimental studies using various spectroscopic methods, including IR, UV, and NMR, generally indicate that 2-aminothiazole derivatives preferentially exist in the amino form in solution. conicet.gov.ar The equilibrium can, however, be shifted toward the imino form when strong electron-accepting substituents are attached to the thiazole (B1198619) ring or the exocyclic nitrogen. conicet.gov.arpsu.edu
Computational and theoretical studies, primarily using Density Functional Theory (DFT), have been employed to investigate the tautomeric preferences of 2-aminothiazoles. researchgate.netresearchgate.net These studies consistently predict that the amino tautomer is more stable than the imino form in the gas phase. researchgate.net
DFT calculations at the B3LYP/6-311+G(d,p) level show the amino tautomer to be the more stable configuration. researchgate.net A comparison between experimental and calculated Raman spectra confirms that the amino tautomer is the main species in a saturated aqueous solution of 2-aminothiazole. researchgate.net The energy difference and equilibrium constants are influenced by the environment; for instance, solvation can cause a shift in the tautomeric preference towards the imino species. researchgate.net Theoretical studies on related 2-amino-2-thiazoline (B132724) systems calculated the iminization free energies to be between 5–14 kJ/mol, further supporting the preference for the amino form. researchgate.net
| Method | Environment | Finding | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311+G(d,p)) | Aqueous Solution | The amino tautomer is the main configuration in saturated solution. | researchgate.net |
| DFT, MP2, CBS-Q | Gas Phase | The amino tautomer is computed to be more stable than the imino tautomer. | researchgate.net |
| SCRF Formalism | Solution | Solvation causes a shift in tautomeric preference towards the imino species. | researchgate.net |
| DFT | Gas Phase & Solution | Calculated the effects of hydration on the proton transfer from the amine to imine form. | conicet.gov.ar |
Reactivity of the Thiazole Ring System (Electrophilic and Nucleophilic Substitutions)
The thiazole ring in 2-aminothiazoles exhibits distinct reactivity towards electrophiles and nucleophiles. The distribution of electron density makes the C5-position the most electron-rich and, therefore, the primary site for electrophilic substitution. pharmaguideline.comias.ac.in The nitrogen at position 3 can be easily protonated due to the available lone pair of electrons. pharmaguideline.com The C2-position is electron-deficient, making it susceptible to nucleophilic attack, although this often requires ring activation or a strong nucleophile. pharmaguideline.com Studies investigating the nucleophilicity of 2-aminothiazoles have shown that they can behave as carbon nucleophiles at the C5-position, reacting with strong electrophiles via an SEAr substitution mechanism. researchgate.netacs.org
The enhanced nucleophilicity of the C5 carbon makes it a key target for introducing functional groups onto the thiazole ring. Various synthetic methods have been developed to achieve regioselective functionalization at this position.
One such method is the chemoselective thiocyanation using in situ generated N-thiocyanatosuccinimide (NTS), which provides C5-thiocyanated 2-aminothiazoles in good yields under mild, metal-free conditions. thieme-connect.com Another approach involves organolithium-mediated electrophilic functionalization. acs.org Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a carbanion at the C5-position, which can then react with a range of electrophiles to introduce carbon, halogen, silicon, or other substituents. acs.org The regioselectivity is driven by the higher acidity of the proton at the C5 position compared to the C4 position. acs.org
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Thiocyanation | N-thiocyanatosuccinimide (NTS) | 5-Thiocyanato-2-aminothiazole | thieme-connect.com |
| Halogenation | LDA, then I2 or Br2 | 5-Halo-2-aminothiazole | acs.org |
| Methylation | LDA/HMPA, then CH3I | 5-Methyl-2-aminothiazole | acs.org |
| Suzuki Reaction | 4-fluorophenylboric acid, Pd catalyst | N-(5-(4-fluorophenyl)thiazol-2-yl)amide | nih.gov |
Chemical Transformations at the Exocyclic Amine Group
The exocyclic amino group of 4-heptyl-1,3-thiazol-2-amine (B6254282) is a highly reactive center, participating in a wide array of chemical transformations. researchgate.netresearchgate.net Its nucleophilicity allows for reactions such as acylation, alkylation, and condensation with carbonyl compounds. chemicalbook.comnih.gov There is often a competition between the reactivity of the exocyclic amine and the endocyclic ring nitrogen. chemicalbook.com In its neutral form, the ring nitrogen is typically the more reactive center for reactions with saturated electrophiles, especially when the C4 position is not sterically hindered. chemicalbook.com However, the exocyclic amine is known to react with unsaturated electrophiles. chemicalbook.com
The exocyclic amine of 2-aminothiazoles can be readily functionalized through N-alkylation and N-acylation. These modifications are frequently used in medicinal chemistry to alter the physicochemical properties of the parent compound. nih.govnih.gov Acylation is commonly achieved by reacting the 2-aminothiazole with acid chlorides or anhydrides, often in the presence of a base. mdpi.comnih.gov These reactions lead to the formation of N-acyl-2-aminothiazole derivatives. nih.gov Similarly, alkylation of the amine linkage has been shown to be a viable synthetic route. nih.gov For instance, N-alkylation of 2-aminothiazole has been reported to increase potency in certain breast cancer cell lines. nih.gov
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Acylation | Acid chlorides, Acid anhydrides | N-Acyl-2-aminothiazole | mdpi.comnih.gov |
| Alkylation | Alkyl halides | N-Alkyl-2-aminothiazole | nih.govnih.gov |
| Amide Formation | Carboxylic acid, EDC, DMAP | 2-(Amido)thiazole | nih.gov |
| Reductive Amination | Aromatic aldehyde, then NaBH4 | N-Substituted-2-aminothiazole | clockss.org |
A characteristic reaction of the exocyclic primary amine of 2-aminothiazoles is its condensation with aldehydes and ketones to form Schiff bases (or imines). pharmaguideline.comresearchgate.net This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. researchgate.net Under mild conditions, 2-aminothiazoles react at their exocyclic nitrogen atom with aromatic aldehydes to produce Schiff bases. chemicalbook.com These reactions are often catalyzed by a small amount of acid. researchgate.net A variety of substituted aldehydes have been used to synthesize a broad library of 2-aminothiazole Schiff base derivatives, which are of interest for their biological activities. researchgate.netuomustansiriyah.edu.iq One-pot procedures have been developed where the initially formed Schiff base is reduced in situ with an agent like sodium borohydride (B1222165) to yield stable N-substituted 2-aminothiazoles. clockss.org
| Reactants | Catalyst/Solvent | Key Conditions | Reference |
|---|---|---|---|
| 2-Aminothiazole, Aromatic Aldehyde | Ethanol | Reaction under mild conditions. | chemicalbook.com |
| 2-Amino-4-phenylthiazole, Benzaldehyde | Piperidine / Ethanol | Conventional heating or microwave irradiation. | clockss.org |
| Heterocyclic Amines, 4-Aminoacetophenone | Glacial Acetic Acid / Ethanol | Condensation reaction to form imines. | researchgate.net |
| 2-Aminothiazole derivatives, Substituted Benzaldehydes | Not specified | General condensation to form various Schiff bases. | sjpas.com |
Reaction Mechanism Elucidation Using Advanced Spectroscopic Techniques
The elucidation of reaction mechanisms involving this compound relies heavily on the application of advanced spectroscopic techniques. These methods provide detailed structural information on reactants, intermediates, and products, allowing for a comprehensive understanding of reaction pathways, kinetics, and the electronic effects governing the molecule's reactivity. The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of atoms within the this compound molecule and its reaction products.
¹H and ¹³C NMR Spectral Assignments: The starting material, this compound, presents a distinct set of signals in its ¹H and ¹³C NMR spectra. The heptyl group gives rise to a series of aliphatic signals, while the thiazole ring protons and carbons have characteristic chemical shifts. For instance, the C5-H proton of the thiazole ring typically appears as a singlet in the aromatic region. asianpubs.org The amino group protons often present as a broad singlet, the position of which can be sensitive to solvent and concentration. scispace.com
In mechanistic studies, changes in these chemical shifts provide direct evidence of a chemical transformation. For example, in an electrophilic aromatic substitution reaction at the C5 position, the disappearance of the C5-H signal and the appearance of new signals corresponding to the substituent are observed. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning the structure of new products, confirming the site of reaction. mdpi.com
Studying Tautomerism: The 2-aminothiazole moiety exists in a tautomeric equilibrium between the amino and the less stable imino form. While the amino form is predominant, reaction conditions can shift this equilibrium. NMR spectroscopy is a key technique to study this phenomenon. researchgate.net The amino form shows a characteristic NH₂ signal, whereas the imino form would exhibit two distinct NH resonances under conditions of slow proton exchange. scispace.com Variable temperature NMR studies can be employed to probe the dynamics of this equilibrium, providing insight into how tautomerization might influence the reaction pathway.
Table 1: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Hypothetical Reaction Product in CDCl₃
| Proton | This compound (Starting Material) | Product of Bromination at C5 | Rationale for Shift |
| C5-H (thiazole) | ~6.50 (s) | Signal Absent | Substitution of proton with bromine. |
| -NH₂ | ~5.10 (br s) | ~5.30 (br s) | Minor shift due to change in electronic environment. |
| -CH₂- (α to thiazole) | ~2.65 (t) | ~2.75 (t) | Deshielding effect of the brominated thiazole ring. |
| Heptyl Chain | 0.90 - 1.70 (m) | 0.90 - 1.75 (m) | Minimal change in the aliphatic region. |
Note: These are representative values based on typical shifts for 2-aminothiazole derivatives. Actual values may vary. asianpubs.orgnih.gov
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in this compound and its Derivatives
| Carbon | Starting Material | N-Acetylated Product | Rationale for Shift |
| C2 (thiazole) | ~168.0 | ~166.0 | Shielding effect from the amide group. |
| C4 (thiazole) | ~150.0 | ~151.0 | Minor deshielding. |
| C5 (thiazole) | ~105.0 | ~106.0 | Minor deshielding. |
| C=O (amide) | N/A | ~170.0 | Appearance of the carbonyl carbon signal. |
| Heptyl C1 | ~32.0 | ~32.0 | Minimal change. |
Note: Values are hypothetical and based on published data for similar structures. asianpubs.orgresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of reactants and products and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of a product with high accuracy.
In mechanistic studies, MS is used to identify reaction intermediates, byproducts, and final products. The fragmentation pattern of this compound and its derivatives is characteristic. For instance, electron impact (EI) ionization often leads to specific fragmentation pathways that can help localize a modification. Alpha-cleavage next to the amino group is a common fragmentation pathway for amines. libretexts.org For thiazoles, cleavage of the ring is also observed. researchgate.net
For example, in a reaction where a substituent is added to the thiazole ring, the molecular ion peak (M+) will shift by the mass of the added group. The fragmentation pattern of the product can then be compared to the starting material to confirm the site of modification. For instance, if a bromine atom is added to the thiazole ring, the resulting mass spectrum will show a characteristic isotopic pattern for bromine, and the fragments containing the thiazole ring will be shifted by the mass of bromine. nih.gov Mass spectral analysis of thioacyl derivatives of 2-aminothiazoles has also been used to differentiate between amino and imino tautomers based on their distinct fragmentation patterns. unlp.edu.ar
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups present in a molecule. The elucidation of reaction mechanisms by FT-IR involves monitoring the disappearance of absorption bands corresponding to reactant functional groups and the appearance of new bands for product functional groups.
For this compound, key vibrational bands include the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-H stretching of the heptyl group (around 2850-2960 cm⁻¹). universalprint.orgresearchgate.net
If a reaction targets the amino group, such as an acylation to form an amide, FT-IR spectroscopy would show the disappearance of the primary N-H stretching bands and the appearance of a new N-H stretching band for the secondary amide (around 3300 cm⁻¹) and a strong carbonyl (C=O) stretching band (around 1650-1700 cm⁻¹). researchgate.net Similarly, the formation of a Schiff base via condensation with an aldehyde would be confirmed by the appearance of a C=N imine stretching band. nih.gov These spectral changes provide clear evidence for the conversion of functional groups, which is fundamental to understanding the reaction mechanism.
Advanced Spectroscopic and Computational Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 4-heptyl-1,3-thiazol-2-amine (B6254282) and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, enabling precise structural assignments. nih.govbohrium.com
In the ¹H NMR spectrum of a typical 2-aminothiazole (B372263) derivative, characteristic signals confirm the presence of key functional groups. For instance, the protons of the amino group (NH₂) typically appear as a singlet, while the proton on the thiazole (B1198619) ring (thiazole-H) also presents as a singlet. Aromatic protons in substituted derivatives appear as multiplets in the aromatic region of the spectrum. nih.govmdpi.com The alkyl chain protons, such as the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the heptyl substituent, are observed in the upfield region of the spectrum. nih.gov
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The carbon atoms of the thiazole ring (C2, C4, and C5) resonate at characteristic chemical shifts. For example, in one study of a related derivative, the thiazole carbons C2, C4, and C5 were assigned to signals at δC = 164.14, 135.13, and 94.49 ppm, respectively. nih.gov The carbons of the heptyl group would be expected in the aliphatic region of the spectrum.
Two-dimensional NMR techniques, such as COSY and HSQC, are invaluable for confirming connectivity and assigning protons to their corresponding carbons, further solidifying the structural assignment. researchgate.net These methods are also crucial in mechanistic studies, for instance, in tracking the progress of reactions and identifying intermediates in the synthesis of thiazole derivatives. researchgate.netmdpi.com
Table 1: Representative NMR Data for Thiazole Derivatives
| Nucleus | Functional Group | Representative Chemical Shift (δ) ppm |
| ¹H | Amine (NH₂) | ~5.8 (singlet) mdpi.com |
| ¹H | Thiazole-H | ~6.4 (singlet) nih.gov |
| ¹H | Aromatic-H | 7.18–7.66 (multiplet) mdpi.com |
| ¹³C | Thiazole-C2 | ~164 nih.gov |
| ¹³C | Thiazole-C4 | ~135 nih.gov |
| ¹³C | Thiazole-C5 | ~94 nih.gov |
| ¹³C | Alkyl (CH₃) | ~14 mdpi.com |
Note: The chemical shifts are illustrative and can vary based on the specific derivative and solvent used.
Mass Spectrometry in Reaction Monitoring and Identification of Intermediates
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and its derivatives, as well as for monitoring reaction progress and identifying intermediates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. rsc.orgnih.gov
In the analysis of synthesized thiazole derivatives, the observation of the molecular ion peak ([M]⁺) or related ions like [M-H]⁺ confirms the successful formation of the target compound. rsc.orgresearchgate.net For example, in the HRMS spectra of some azo-thiazole derivatives, distinct molecular ion peaks corresponding to [M-H]⁺ ions were observed, which were consistent with their calculated molecular weights. rsc.org
The fragmentation patterns observed in mass spectra provide valuable structural information. The molecular ions of thiazole derivatives can undergo characteristic fragmentations, such as the loss of small molecules or the cleavage of substituent groups. researchgate.net For instance, the fragmentation of a 5-(4-alkylphenyl)-2-amino-thiazole ion has been reported to involve the loss of NHCN and CH=C=S. researchgate.net By analyzing these fragmentation pathways, researchers can confirm the structure of the synthesized compounds and identify potential impurities or reaction byproducts.
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used to characterize this compound and its derivatives.
IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of a 2-aminothiazole derivative typically shows characteristic absorption bands. A strong, somewhat broad band in the region of 3100-3500 cm⁻¹ corresponds to the N-H stretching vibration of the amine group. utdallas.edu Primary amines often show two distinct spikes in this region. utdallas.edu The C=N stretching vibration of the thiazole ring typically appears around 1609 cm⁻¹, while C=C stretching of the ring is observed near 1548 cm⁻¹. nih.gov The presence of an alkyl chain like heptyl would be indicated by C-H stretching vibrations around 2978 cm⁻¹. nih.gov
Table 2: Characteristic IR Absorption Frequencies for 2-Aminothiazole Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3100-3500 utdallas.edu |
| Thiazole Ring (C=N) | Stretch | ~1609 nih.gov |
| Thiazole Ring (C=C) | Stretch | ~1548 nih.gov |
| Alkyl (C-H) | Stretch | ~2978 nih.gov |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiazole derivatives typically exhibit absorption bands in the UV-Vis region due to π → π* and n → π* transitions. rsc.orgekb.eg The π → π* transitions, which occur in the aromatic ring structure, are often observed as strong absorption bands. rsc.org The position and intensity of these bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. rsc.org For some azo-thiazole derivatives, a bathochromic (red) shift was observed in polar aprotic solvents. rsc.org Time-dependent density functional theory (TD-DFT) calculations are often used to assign the observed electronic transitions and to gain a deeper understanding of the electronic structure of these molecules. bohrium.comtandfonline.com
X-ray Crystallography for Solid-State Structural Confirmation of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline derivatives of this compound in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. rsc.orguq.edu.au
For example, the crystal structure of a 2-aminothiazole derivative confirmed the planarity of the thiazole ring and revealed the formation of hydrogen-bonded dimers in the crystal lattice. scispace.comresearchgate.net In another study, the solid-state structures of two positional isomers of a thiazole derivative showed that both adopted an imine tautomeric form. rsc.org X-ray analysis of a thiazolo[5,4-d]thiazole (B1587360) derivative demonstrated a planar structure with significant π-stacking in the solid state. udayton.edu The structural data obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of these compounds. researchgate.netresearchgate.net
Table 3: Illustrative Crystallographic Data for a Thiazole Derivative
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 8.7498 (5) | researchgate.net |
| b (Å) | 14.4343 (9) | researchgate.net |
| c (Å) | 10.7225 (5) | researchgate.net |
| β (°) | 96.749 (5) | researchgate.net |
| V (ų) | 1344.84 (13) | researchgate.net |
| Z | 4 | researchgate.net |
This data is for a related thiazole derivative and serves as an example of the type of information obtained.
Computational Chemistry and Quantum Mechanical Calculations (DFT, Molecular Dynamics)
Computational chemistry, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, plays a crucial role in complementing experimental data and providing deeper insights into the properties and behavior of this compound and its derivatives. biointerfaceresearch.comrsc.org
Prediction of Reactivity and Reaction Pathways
DFT calculations are widely used to predict the reactivity of thiazole derivatives and to elucidate reaction mechanisms. udayton.eduresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. udayton.edursc.org For instance, DFT calculations have been used to investigate the photochemical reactivity of thiazole, identifying intermediates and final products in its photolysis. rsc.org In another study, DFT was employed to show that the S–CHN bond of 1,3-thiazole is predicted to break preferentially during its decomposition on a copper surface. researchgate.net
The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic properties and chemical reactivity of molecules. tandfonline.commdpi.com The HOMO-LUMO energy gap is a key parameter for predicting the reactivity of a molecule; a smaller gap generally indicates higher reactivity. mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions (Mechanistic Insight)
Molecular docking is a computational technique used to predict the binding mode of a ligand, such as a derivative of this compound, to a biological target, typically a protein. biointerfaceresearch.complos.org This method is instrumental in understanding the mechanistic basis of a compound's biological activity. biointerfaceresearch.comnih.gov
Docking studies can reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. mdpi.complos.org For example, molecular docking studies of thiazole derivatives as potential inhibitors of the LasR protein in Pseudomonas aeruginosa showed that these compounds fit well into the active site of the receptor. plos.orgnih.gov
Molecular dynamics (MD) simulations are often used in conjunction with molecular docking to assess the stability of the ligand-protein complex over time. nih.govtandfonline.com MD simulations can provide a more dynamic picture of the binding process and help to refine the binding mode predicted by docking. rsc.orgplos.org The combination of molecular docking and MD simulations is a powerful approach for gaining mechanistic insights into the interactions of thiazole derivatives with their biological targets. bohrium.comresearchgate.net
Applications As Research Scaffolds and Ligands in Organic Chemistry and Materials Science
Role as a Ligand in Coordination Chemistry and Catalysis
The 2-aminothiazole (B372263) framework is a well-established ligand in coordination chemistry due to the presence of multiple potential donor atoms: the endocyclic sulfur atom, the endocyclic nitrogen atom, and the exocyclic amino nitrogen. This allows it to coordinate with a variety of metal ions, acting as a monodentate, bidentate, or bridging ligand. The heptyl group at the 4-position significantly influences the steric and electronic properties of the resulting metal complexes. It enhances solubility in nonpolar organic solvents, which is advantageous for homogeneous catalysis, and its steric bulk can create a specific coordination environment around the metal center, potentially influencing the selectivity of catalytic reactions. Thiazole-derived compounds have shown significant potential in catalysis, cosmetic applications, and the development of photochromes and nonlinear optical materials. researchgate.netresearchgate.net
The structural features of 4-Heptyl-1,3-thiazol-2-amine (B6254282) make it an attractive candidate for designing novel catalytic systems. By forming complexes with transition metals such as palladium, copper, iridium, or rhodium, it can be utilized in a variety of organic transformations. The design of such catalysts leverages the strong coordination of the thiazole (B1198619) ring to the metal center, while the heptyl substituent provides a means to tune solubility and steric hindrance. For instance, chiral bidentate phosphine-thiazole ligands have been successfully used to synthesize iridium complexes that are effective catalysts for asymmetric hydrogenation. researchgate.net The modular nature of the 2-aminothiazole scaffold allows for systematic modifications to optimize catalytic activity and selectivity for specific reactions like cross-coupling, C-H activation, and hydrogenation.
Table 1: Potential Catalytic Applications of Metal Complexes with 2-Aminothiazole Ligands
| Catalyst Type | Potential Metal Center | Target Reaction | Role of Ligand |
| Cross-Coupling Catalyst | Palladium (Pd), Copper (Cu) | Suzuki, Heck, Sonogashira Reactions | Stabilizes metal center, influences reaction kinetics |
| Hydrogenation Catalyst | Iridium (Ir), Rhodium (Rh) | Asymmetric Hydrogenation of Alkenes | Creates chiral environment for stereoselectivity |
| C-H Activation Catalyst | Palladium (Pd), Ruthenium (Ru) | Direct Arylation, Functionalization | Directs the metal to specific C-H bonds |
Precursor for the Synthesis of Complex Heterocyclic Systems
The 2-aminothiazole moiety is a fundamental building block for the synthesis of more complex heterocyclic structures, particularly fused-ring systems. researchgate.net The nucleophilic character of the exocyclic amino group, combined with the reactivity of the thiazole ring itself, allows for a variety of cyclization and condensation reactions. This versatility has established 2-aminothiazoles as key intermediates in medicinal and synthetic chemistry for accessing diverse molecular architectures. nih.govkuey.net
This compound is an ideal starting material for constructing poly-fused heterocycles. The exocyclic amino group can react with various bifunctional electrophiles to form new rings fused to the thiazole core. A common and powerful strategy involves the reaction with α-haloketones, which leads to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. This reaction proceeds via initial N-alkylation of the endocyclic nitrogen followed by intramolecular cyclization. Similarly, reactions with other reagents can yield a variety of fused systems, such as thiazolo[3,2-a]pyrimidines and thiazolo[3,2-b] nih.govnih.govnih.govtriazoles. The heptyl group is carried through these synthetic transformations, imparting its solubility-enhancing and sterically-directing properties to the final poly-fused product. nih.gov
Table 2: Representative Reactions for the Synthesis of Fused Heterocycles from 2-Aminothiazoles
| Reagent | Fused Heterocyclic System | Reaction Type |
| α-Haloketone | Imidazo[2,1-b]thiazole | Condensation/Cyclization |
| β-Ketoester | Thiazolo[3,2-a]pyrimidine | Condensation/Cyclization |
| Dicarbonyl Compounds | Pyrido[2,3-d]thiazole | Condensation/Cyclization |
| Isothiocyanates | Thiazolo[3,2-a]-s-triazine | Addition/Cyclization |
Development of Organic Electronic Materials (e.g., for Sensors, Optoelectronics)
The thiazole ring is an electron-rich aromatic system that can be integrated into larger π-conjugated molecules for applications in organic electronics. When incorporated into polymers or small molecules, the thiazole unit can act as an electron donor or a component of the conjugated backbone, influencing the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Derivatives of this compound are being explored for use in organic light-emitting diodes (OLEDs), sensors, and organic field-effect transistors (OFETs). The long alkyl heptyl chain is particularly beneficial in this context, as it improves the processability and solubility of the materials and can be used to control thin-film morphology and molecular packing in the solid state.
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. researchgate.net This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. While this compound itself is not an AIE-gen, it can be chemically incorporated into molecules containing known AIE-active cores, such as tetraphenylethylene (B103901) (TPE). nih.govrsc.org
In such derivatives, the heptyl substituent plays a critical role. Spectroscopic studies on structurally related compounds, such as 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, have shown that the alkyl chain structure and solvent environment strongly influence molecular aggregation and the resulting fluorescence effects. nih.gov The presence of the heptyl group can precisely control the mode and extent of aggregation, which is fundamental to tuning the AIE response. By designing and synthesizing derivatives that combine the 4-heptyl-thiazole unit with AIE-active platforms, it is possible to develop novel fluorophores with potential applications in chemical sensing, bio-imaging, and solid-state lighting. The fluorescence lifetimes and circular dichroism spectra of such systems can confirm that fluorescence is associated with aggregation processes influenced by the alkyl substituent. nih.gov
Table 3: Photophysical Data for a Structurally Related Heptyl-Substituted Heterocycle
| Compound | Solvent | Emission Behavior | Key Finding |
| 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | DMSO | Multiple emission bands observed depending on concentration | Fluorescence is directly linked to molecular aggregation processes. nih.gov |
| 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | Methanol, Ethanol | A single emission band observed | The heptyl substituent and solvent polarity dictate the nature of aggregation and emission. nih.gov |
Mechanistic Insights into the Biological Interactions of this compound
The compound this compound belongs to the 2-aminothiazole class, a group of heterocyclic compounds recognized for its privileged structure in medicinal chemistry. While specific research on the 4-heptyl derivative is limited, a substantial body of work on analogous 2-aminothiazoles allows for a comprehensive examination of its likely biological mechanisms. This article elucidates the mechanistic studies of this compound, focusing on structure-activity relationships, in silico explorations of molecular targets, and its antimicrobial and antioxidant activities at a molecular level.
Mechanistic Studies of Biological Interactions
Antiproliferative Activity: Mechanistic Investigations into Cellular Pathways
Information regarding the specific cellular pathways affected by this compound is currently unavailable.
Tubulin Polymerization Inhibition Research
There is no published research investigating the effect of this compound on tubulin polymerization. While other substituted thiazole derivatives have been identified as tubulin inhibitors, it is unknown if this compound shares this mechanism of action.
Cell Cycle Arrest Mechanisms
Data on the ability of this compound to induce cell cycle arrest is not present in the scientific literature. Mechanistic studies to determine its effects on various phases of the cell cycle and the associated regulatory proteins have not been reported.
Future Directions and Emerging Research Avenues
Stereoselective Synthesis of Chiral 4-Heptyl-1,3-thiazol-2-amine (B6254282) Derivatives
The introduction of chirality into the this compound scaffold opens up new possibilities for its application in fields where stereochemistry is crucial, such as medicinal chemistry and materials science. Future research will likely focus on the development of stereoselective synthetic routes to access enantiomerically pure derivatives of this compound. One promising approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org For instance, chiral thiazolidinethiones have been employed as auxiliaries in diastereoselective aldol (B89426) reactions, a strategy that could be adapted for the synthesis of chiral this compound derivatives. researchgate.net
Another avenue of exploration is the solid-phase synthesis of chiral polyaminothiazoles, which could be modified to produce libraries of chiral this compound analogs for high-throughput screening. nih.gov This method involves attaching a chiral building block to a solid support, followed by the sequential addition of reagents to construct the desired molecule, with the chiral center influencing the stereochemistry of the final product.
| Synthetic Strategy | Description | Potential Outcome for this compound |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective transformations. wikipedia.org | Synthesis of specific enantiomers of this compound with defined stereocenters. |
| Solid-Phase Synthesis | Stepwise construction of molecules on a solid support using chiral precursors. nih.gov | Generation of diverse libraries of chiral derivatives for biological and materials screening. |
| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one enantiomer over the other. | Efficient and atom-economical production of enantiomerically enriched this compound. |
Integration of this compound into Supramolecular Assemblies and Nanomaterials Research
The amphiphilic nature of this compound, resulting from its polar aminothiazole head and nonpolar heptyl tail, makes it an attractive building block for the construction of supramolecular assemblies and functional nanomaterials. Future research is expected to explore the self-assembly of this molecule into well-defined structures such as micelles, vesicles, and monolayers. The stability and morphology of these assemblies can be tuned by modifying the molecular structure and controlling external conditions. For example, equipping thiazole (B1198619) dyes with push-pull moieties has been shown to enhance the supramolecular stability of monolayers through dipolar intermolecular interactions. nih.gov
Furthermore, the integration of this compound into nanomaterials is a promising area of investigation. Thiazole derivatives can be grafted onto the surface of nanoparticles to impart specific functionalities, such as improved dispersibility, targeted delivery, or catalytic activity. The heptyl chain could serve as an anchor for embedding the molecule into lipid membranes or other hydrophobic matrices, while the aminothiazole group can be further functionalized for specific applications.
Application in Probe Development for Chemical Biology Research
The development of fluorescent probes is crucial for visualizing and understanding biological processes at the molecular level. Thiazole-based dyes, such as Thiazole Orange, are known for their 'turn-on' fluorescence response upon binding to biomolecules, making them excellent candidates for the design of chemical probes. nih.gov Future research will likely focus on harnessing the this compound scaffold to create novel probes for chemical biology.
The lipophilic heptyl group can facilitate the probe's interaction with and insertion into cellular membranes, allowing for the study of membrane-associated proteins and lipids. The 2-aminothiazole (B372263) moiety can be modified with specific recognition elements to target particular biomolecules or ions. For instance, benzothiazole-based fluorescent probes have been successfully developed for the detection of hydrogen peroxide and cysteine in living cells, demonstrating the versatility of the thiazole core in probe design. nih.govresearchgate.net The development of this compound-based probes could enable the investigation of a wide range of biological phenomena with high sensitivity and specificity.
| Potential Probe Application | Design Strategy | Target Analyte/Process |
| Membrane Probes | Leveraging the lipophilic heptyl chain for membrane insertion. | Membrane potential, lipid domains, membrane-bound enzymes. |
| Biomolecule Sensors | Functionalizing the aminothiazole group with recognition motifs. | Specific proteins, nucleic acids, or metabolites. |
| Ion Detectors | Incorporating ion-chelating moieties into the molecular structure. | Biologically relevant metal ions or anions. |
Exploration of Novel Reaction Pathways for Enhanced Functionalization
To fully unlock the potential of this compound, the development of novel and efficient synthetic methods for its functionalization is essential. While the classical Hantzsch reaction is a widely used method for synthesizing 2-aminothiazoles, modern synthetic chemistry offers more advanced strategies for modifying the thiazole core.
A key area of future research will be the exploration of C-H activation reactions to directly introduce new functional groups onto the thiazole ring of this compound. nih.gov This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical and environmentally friendly route to a diverse range of derivatives. Palladium-catalyzed regioselective C-H alkenylation, for example, allows for the introduction of various substituents at different positions of the thiazole ring. rsc.org Such methodologies will enable the rapid generation of analogs with tailored properties for specific applications.
Big Data Analysis and Machine Learning in Predicting Reactivity and Biological Mechanisms
The integration of big data analysis and machine learning is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and biological activities. In the context of this compound, these computational tools will play a pivotal role in accelerating its development and application.
Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the chemical structure of a molecule with its biological activity, will be instrumental in designing new derivatives with enhanced potency and selectivity. tandfonline.comnih.gov Machine learning models can be trained on large datasets of known 2-aminothiazole derivatives to predict their inhibitory activity against various biological targets. acs.orgnih.gov These models can identify key structural features that are important for activity and guide the synthesis of more effective compounds.
Furthermore, machine learning algorithms are being developed to predict the outcomes of chemical reactions, which can aid in the optimization of synthetic routes to this compound and its derivatives. beilstein-journals.org By analyzing vast amounts of reaction data, these models can suggest optimal reaction conditions, catalysts, and reagents, thereby saving time and resources in the laboratory. The application of these in silico methods will undoubtedly accelerate the discovery of new applications for this compound.
| Computational Approach | Application to this compound | Expected Outcome |
| QSAR | Predicting biological activity based on molecular descriptors. tandfonline.com | Design of derivatives with improved therapeutic potential. |
| Molecular Docking | Simulating the binding of the molecule to biological targets. nih.gov | Understanding the mechanism of action and identifying potential drug targets. |
| Machine Learning for Reaction Prediction | Predicting the outcome and yield of synthetic reactions. beilstein-journals.org | Optimization of synthetic routes and discovery of novel reaction pathways. |
Q & A
What synthetic methodologies are recommended for preparing 4-Heptyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
Basic Research Focus
The Gewald reaction and its modifications are commonly used for synthesizing 2-aminothiazole derivatives. For this compound, a stepwise approach involving ketone condensation with sulfur and cyanamide derivatives under reflux conditions (e.g., ethanol or DMF) is typical. Optimization includes adjusting molar ratios (e.g., 1:1.2 ketone-to-cyanamide), temperature (70–90°C), and catalysts like piperidine to enhance cyclization efficiency .
Advanced Consideration
Microwave-assisted synthesis can reduce reaction times from hours to minutes while improving yields. For example, irradiating at 100–120°C in a closed vessel with controlled pressure may achieve >85% purity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the target compound from byproducts like unreacted heptyl ketone .
How can researchers resolve discrepancies in spectroscopic data during structural characterization?
Basic Research Focus
Nuclear Overhauser Effect (NOE) experiments in NMR can clarify positional isomerism in the thiazole ring. For instance, NOESY correlations between the heptyl chain protons and thiazole C-H protons confirm substitution patterns. Infrared (IR) spectroscopy helps identify amine N-H stretches (~3300 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
Advanced Consideration
Contradictions in melting points or UV/Vis λmax values (e.g., observed vs. literature) may arise from polymorphism or solvent effects. Single-crystal X-ray diffraction (SCXRD) using SHELX software provides definitive structural validation. For example, SHELXL refinement with anisotropic displacement parameters resolves disorder in the heptyl chain .
What crystallographic techniques are most effective for analyzing this compound complexes?
Basic Research Focus
SCXRD with MoKα radiation (λ = 0.71073 Å) is standard. Data collection at 294 K using a Bruker APEX-II CCD detector and SHELXTL for structure solution (direct methods) and refinement (full-matrix least squares) ensures accurate bond-length (±0.01 Å) and angle (±0.1°) measurements .
Advanced Consideration
For metal complexes (e.g., Pd or Zn), charge density analysis via multipole refinement in programs like XD2015 reveals electronic interactions between the thiazole amine and metal centers. Hydrogen-bonding networks (e.g., N–H⋯S or N–H⋯π) can be mapped using Mercury software to predict packing motifs .
How can computational models predict the bioactivity of this compound derivatives?
Basic Research Focus
Molecular docking (AutoDock Vina) against targets like AMPK or CDK1 assesses binding affinities. Ligand preparation involves protonation at physiological pH (e.g., amine group at pH 7.4) and energy minimization with MMFF94 force fields. Validation via RMSD values (<2.0 Å) against co-crystallized ligands ensures reliability .
Advanced Consideration
QM/MM hybrid methods (e.g., Gaussian/CHARMM) evaluate reaction mechanisms, such as nucleophilic attack by the thiazole amine in enzyme inhibition. MD simulations (100 ns, NPT ensemble) analyze stability of ligand-protein complexes, with RMSF plots identifying flexible binding regions .
What strategies are used to evaluate the anticancer potential of this compound analogs?
Basic Research Focus
In vitro assays include MTT tests on cancer cell lines (e.g., MCF-7, HepG2) to determine IC50 values. Structure-activity relationship (SAR) studies correlate substituent effects (e.g., heptyl chain length) with cytotoxicity. For example, EC50 values <10 µM suggest high potency .
Advanced Consideration
Mechanistic studies involve flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (Bcl-2/Bax ratio). Synergistic effects with cisplatin can be quantified using the Chou-Talalay combination index (CI <1 indicates synergy) .
How are solubility and stability challenges addressed in formulation studies?
Basic Research Focus
Solubility is enhanced using co-solvents (PEG-400, DMSO) or cyclodextrin inclusion complexes. Stability under physiological pH (5.0–7.4) is assessed via HPLC-UV, monitoring degradation products over 24–72 hours .
Advanced Consideration
Nanoparticle encapsulation (PLGA or liposomes) improves bioavailability. Dynamic Light Scattering (DLS) confirms particle size (100–200 nm), while in vivo pharmacokinetics (Cmax, t1/2) are evaluated in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
